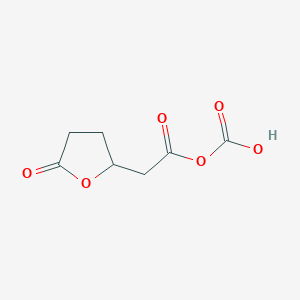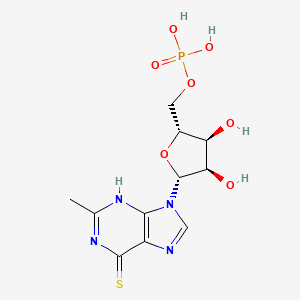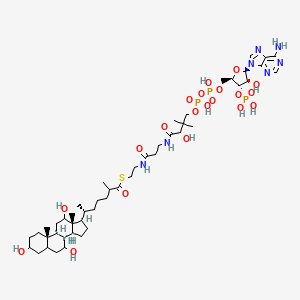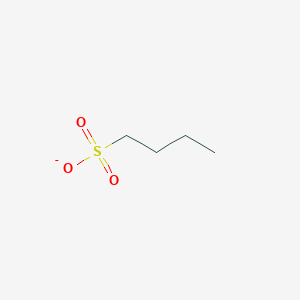
2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid
Descripción general
Descripción
2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, also known as CMOT, is a carboxylic acid that has been used in a variety of scientific research applications. CMOT has a wide range of biochemical and physiological effects and is a useful tool for laboratory experiments.
Aplicaciones Científicas De Investigación
Sustainable Electrochemical Devices
Carboxymethyl-based materials, which include 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, are being explored as an alternative source for sustainable electrochemical devices . These materials are preferred over traditional costly and synthetic polymers due to their abundance, versatility, sustainability, and low cost . They are used in several applications as a conducting electrolyte, binder in electrodes, detector, sensor, and active material in fuel cells, actuators, and triboelectric nanogenerators .
Biomedical Applications
Carboxymethyl cellulose-based materials, including 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, have potential for biomedical applications . Hydrogels based on these materials have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture . They can improve cell viability, highlighting the potential of these systems as therapeutic scaffolds for skin tissue engineering .
Polymer Synthesis and Application
Lactone monomers, such as Homocitric acid-gamma-lactone, are used in the synthesis of polymers . These polymers have a wide spectrum of applications, including controlled drug-release systems, resorbable surgical threads, implants, tissue scaffolds, and the production of drugs . The synthesis of ε-caprolactone copolymers with various compounds, including other lactones, has been studied .
Enzyme Metabolism
Microbial enzymes involved in lactone compound metabolism have biotechnological applications . Lactone compounds, including Homocitric acid-gamma-lactone, are synthesized and metabolized enzymatically in vivo . Some of these enzymes can be used for biotechnological applications, such as the resolution of racemic lactone compounds .
Antioxidant and Antibacterial Effects
Phytic acid, a crosslinking agent used with carboxymethyl cellulose, has antioxidant and antibacterial effects . This can improve the biological properties and stability of gels, without adding toxicity .
Biodegradability
Polyesters synthesized from lactone monomers, such as Homocitric acid-gamma-lactone, are biodegradable . This makes them very useful materials due to their biodegradability in the presence of enzymes, mechanical properties, and many other important functional properties .
Propiedades
IUPAC Name |
2-(carboxymethyl)-5-oxooxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c8-4(9)3-7(6(11)12)2-1-5(10)13-7/h1-3H2,(H,8,9)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWCVXXCFOTHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1=O)(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R)-5-(2-amino-1-methyl-6-sulfanylidenepurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1229360.png)

![N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide](/img/structure/B1229364.png)
![2-[2-Hydroxy-6-[[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1229365.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B1229370.png)
![1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B1229371.png)
![4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
![1-[[1-(2-Methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide](/img/structure/B1229376.png)
![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)

![4-Acetyloxy-3-methoxybenzoic acid (4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) ester](/img/structure/B1229384.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229386.png)